molecular formula C20H23NO4 B5344085 [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone

Cat. No.: B5344085
M. Wt: 341.4 g/mol
InChI Key: VZNNCPXIIGCYEC-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes a piperidine ring, hydroxyl groups, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a substitution reaction using a suitable aryl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include

Properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-25-19-5-3-2-4-17(19)14-6-8-15(9-7-14)20(24)21-11-10-16(13-22)18(23)12-21/h2-9,16,18,22-23H,10-13H2,1H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNNCPXIIGCYEC-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.